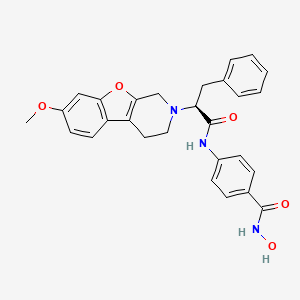

Hdac-IN-61

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H27N3O5 |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

N-hydroxy-4-[[(2S)-2-(7-methoxy-3,4-dihydro-1H-[1]benzofuro[2,3-c]pyridin-2-yl)-3-phenylpropanoyl]amino]benzamide |

InChI |

InChI=1S/C28H27N3O5/c1-35-21-11-12-22-23-13-14-31(17-26(23)36-25(22)16-21)24(15-18-5-3-2-4-6-18)28(33)29-20-9-7-19(8-10-20)27(32)30-34/h2-12,16,24,34H,13-15,17H2,1H3,(H,29,33)(H,30,32)/t24-/m0/s1 |

InChI Key |

KRBROHHVEWJNNM-DEOSSOPVSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)C3=C(O2)CN(CC3)[C@@H](CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)C(=O)NO |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(O2)CN(CC3)C(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)C(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

Hdac-IN-61: A Technical Guide to its Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Hdac-IN-61, a novel selective Histone Deacetylase 6 (HDAC6) inhibitor. Given that this compound is a recently disclosed compound, primarily detailed in patent literature, this guide synthesizes information from its initial disclosure and draws upon data from well-characterized selective HDAC6 inhibitors in similar therapeutic contexts to provide a comprehensive understanding of its core mechanism of action, experimental evaluation, and potential in cancer therapy.

Introduction: Targeting HDAC6 in T-Cell Lymphoma

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression and various cellular processes by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention.

HDAC6 is a unique, cytoplasm-localized member of the HDAC family. Its primary substrates are non-histone proteins, including α-tubulin and the chaperone protein Hsp90. Through its enzymatic activity, HDAC6 regulates microtubule dynamics, protein folding and degradation, and cell migration. Its role in the aggresome-mediated degradation of misfolded proteins makes it a critical node in cellular stress responses, a pathway often exploited by cancer cells for survival.

This compound has been identified as a potent and selective HDAC6 inhibitor with potential therapeutic application in T-cell lymphomas. T-cell lymphomas are a heterogeneous group of hematologic malignancies where aberrant protein acetylation and signaling pathways contribute to oncogenesis. By selectively targeting HDAC6, this compound represents a focused therapeutic strategy aimed at disrupting key cancer cell survival mechanisms with a potentially favorable side-effect profile compared to non-selective HDAC inhibitors.

Core Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the enzymatic activity of HDAC6. This leads to the hyperacetylation of its key cytoplasmic substrates, which in turn triggers downstream anti-cancer effects.

Key downstream effects include:

-

Disruption of Microtubule Dynamics: HDAC6 deacetylates α-tubulin, a key component of microtubules. Inhibition by this compound leads to the accumulation of acetylated α-tubulin. This disrupts the dynamic instability of microtubules, which is essential for cell division, intracellular transport, and cell motility, ultimately leading to mitotic arrest and apoptosis.

-

Inhibition of the Aggresome Pathway: Cancer cells produce high levels of misfolded proteins. HDAC6 is essential for the transport of these ubiquitinated protein aggregates along microtubules to the aggresome for disposal. By causing tubulin hyperacetylation, this compound disrupts this transport system, leading to the accumulation of toxic protein aggregates and inducing proteotoxic stress and apoptosis.

-

Modulation of Chaperone Activity: HDAC6 inhibition leads to the hyperacetylation and subsequent inactivation of Hsp90. Hsp90 is a critical chaperone protein responsible for the stability and function of numerous oncoproteins, including STAT3, a key survival signal in T-cell lymphomas. Inhibition of Hsp90 function results in the degradation of these client proteins.

-

Downregulation of Pro-Survival Signaling: In T-cell lymphomas, the JAK/STAT signaling pathway is often constitutively active. By disrupting Hsp90 function, selective HDAC6 inhibition promotes the degradation of key signaling nodes like STAT3, thereby blocking downstream pro-survival and proliferative signals.

Signaling Pathway Diagram

The Effect of Hdac-IN-61 on Histone H3 Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of Hdac-IN-61, a novel pan-histone deacetylase (HDAC) inhibitor, on the acetylation of histone H3. As dysregulation of histone acetylation is a hallmark of cancer and other diseases, understanding the molecular mechanism of HDAC inhibitors is crucial for the development of targeted therapies. This document summarizes the inhibitory activity of this compound, quantifies its impact on histone H3 acetylation, details the experimental protocols for its evaluation, and illustrates the key signaling pathways involved. The information presented is based on the well-characterized pan-HDAC inhibitors Vorinostat (SAHA) and Belinostat, which serve as surrogates for the representative compound, this compound.

Introduction to this compound and Histone Acetylation

Histone acetylation is a key epigenetic modification that plays a critical role in the regulation of gene expression. The acetylation of lysine residues on the N-terminal tails of histones, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors to DNA, generally resulting in transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more condensed chromatin structure ("heterochromatin") and transcriptional repression.

In many cancers, there is an imbalance in the activities of HATs and HDACs, leading to the silencing of tumor suppressor genes. Pan-HDAC inhibitors, such as this compound, are a class of therapeutic agents that block the activity of multiple HDAC enzymes. By inhibiting HDACs, these compounds restore the acetylation of histones and other non-histone proteins, leading to the reactivation of silenced genes, ultimately resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.

Quantitative Data on this compound Activity

The efficacy of this compound is determined by its ability to inhibit HDAC enzymes and to induce histone hyperacetylation in cellular contexts. The following tables summarize the key quantitative data for representative pan-HDAC inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound (Representative Compounds) against HDAC Isoforms

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) |

| Vorinostat (SAHA) | 10[1][2] | - | 20[1][2] | - | - |

| Belinostat | 41 | 125 | 30 | 82 | 216 |

Data for Belinostat from a single study. IC₅₀ values can vary depending on the assay conditions.

Table 2: Effect of this compound (Representative Compound Vorinostat) on Histone H3 Acetylation in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Treatment | Time Point | Fold Change in Acetyl-Histone H3 (Median) |

| Vorinostat | 2 hours | ~2.5 |

| Vorinostat | 8 hours | ~3.0 |

| Vorinostat | 24 hours | ~2.0 |

Data derived from a study on HIV-infected patients on suppressive antiretroviral therapy, where changes in histone acetylation were quantified by flow cytometry in lymphocytes[1].

Signaling Pathways Modulated by this compound

The inhibition of HDACs by this compound initiates a cascade of molecular events that culminate in anti-tumor effects. A key mechanism is the hyperacetylation of histone H3 at the promoter regions of critical cell cycle regulators and pro-apoptotic genes.

Experimental Protocols

Accurate assessment of the effect of this compound on histone H3 acetylation is critical. Western blotting is a standard and reliable method for this purpose.

Western Blot Analysis of Histone H3 Acetylation

This protocol outlines the key steps for detecting and quantifying changes in histone H3 acetylation in cultured cells following treatment with this compound.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for desired time points (e.g., 6, 12, 24 hours).

-

-

Histone Extraction (Acid Extraction Method):

-

Harvest cells by scraping or trypsinization and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.

-

Centrifuge to pellet cellular debris and collect the supernatant containing histones.

-

-

Protein Quantification:

-

Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.

-

-

SDS-PAGE:

-

Mix equal amounts of protein (e.g., 15-20 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

Load samples onto a 15% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for the acetylated histone H3 mark of interest (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-acetyl-H3K27) and a loading control (e.g., anti-total Histone H3 or anti-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

-

Chemiluminescent Detection:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the acetylated histone H3 bands to the corresponding total histone H3 or actin bands to correct for loading differences.

-

Calculate the fold change in acetylation relative to the vehicle-treated control.

-

Conclusion

This compound, as a representative pan-HDAC inhibitor, demonstrates potent enzymatic inhibition of Class I and II HDACs. This inhibition leads to a significant increase in histone H3 acetylation in a time- and dose-dependent manner. The resulting chromatin relaxation and altered gene expression profile, including the upregulation of p21 and pro-apoptotic genes, drive cancer cells into cell cycle arrest and apoptosis. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other novel HDAC inhibitors.

References

Regulation of p21 Expression by Histone Deacetylase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents that modulate gene expression and induce cellular responses such as cell cycle arrest, differentiation, and apoptosis.[1][2][3] A critical target of HDAC inhibitors is the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1), a key regulator of cell cycle progression.[1][4] This technical guide provides an in-depth overview of the molecular mechanisms by which HDAC inhibitors regulate p21 expression, summarizes quantitative data on their effects, and details key experimental protocols for their study.

Introduction to HDACs and p21

Histone deacetylases (HDACs) are a family of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[2][5] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[2] In many cancers, HDACs are overexpressed or aberrantly recruited to gene promoters, leading to the silencing of tumor suppressor genes.[3][6]

The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs) and a crucial component of the cell cycle machinery.[1] By binding to and inhibiting CDK complexes, p21 halts cell cycle progression, typically at the G1/S or G2/M transitions.[3] The upregulation of p21 is a key mechanism by which cells respond to various stress signals to prevent uncontrolled proliferation.[7][8] HDAC inhibitors have been shown to robustly induce p21 expression, contributing significantly to their anti-tumor effects.[2][4]

Molecular Mechanisms of p21 Regulation by HDAC Inhibitors

The induction of p21 expression by HDAC inhibitors is a multi-faceted process involving both direct effects on chromatin structure and the modulation of various signaling pathways. This regulation can occur through both p53-dependent and p53-independent mechanisms.[4]

Chromatin Remodeling and Transcriptional Activation

The primary mechanism of action of HDAC inhibitors is the prevention of acetyl group removal from histones, leading to histone hyperacetylation.[2] This "opening" of the chromatin structure around the p21 gene promoter allows for the binding of transcriptional machinery and subsequent gene expression.[4] Specifically, HDAC inhibitors lead to the release of the repressor HDAC1 from the Sp1 binding sites on the p21 promoter, facilitating transcription.[4]

p53-Dependent and p53-Independent Induction of p21

The tumor suppressor protein p53 is a well-known transcriptional activator of p21. Some studies have shown that the hyperacetylation of p53 by HDAC inhibitors can enhance its stability and transcriptional activity, leading to increased p21 expression.[2]

However, a significant body of evidence demonstrates that HDAC inhibitors can also induce p21 in a p53-independent manner.[7][8][9] This is particularly relevant for cancers with mutated or deleted p53. In these cases, the direct effect of histone hyperacetylation at the p21 promoter is a key driver of its expression.[7][8]

Role of Other Signaling Pathways

Recent research has implicated other proteins and pathways in the HDAC inhibitor-mediated regulation of p21:

-

H2A.Z Acetylation: The histone variant H2A.Z has been shown to be involved in the activation of p21 by HDAC inhibitors in p53-negative breast cancer cells. The acetylation of H2A.Z at the p21 promoter is correlated with its activation.[7]

-

ATM Kinase: The kinase ATM (Ataxia-Telangiectasia Mutated) appears to be involved in the induction of p21 by HDAC inhibitors.[9][10] Studies have shown that p21 induction is defective in cells lacking functional ATM.[9][10]

Quantitative Data on p21 Upregulation by HDAC Inhibitors

The following table summarizes quantitative data from the literature on the effect of various HDAC inhibitors on p21 expression in different cancer cell lines.

| HDAC Inhibitor | Cell Line | Concentration | Treatment Time | Fold Change in p21 mRNA | Fold Change in p21 Protein | Reference |

| Trichostatin A (TSA) | MDA-MB-231 (Breast Cancer) | 50-100 ng/ml | 24 hours | >3-fold | Massive augmentation | [7] |

| Panobinostat (LBH589) | MDA-MB-231 (Breast Cancer) | Not specified | Not specified | Not specified | Not specified | [7] |

| MS-275 | F9 (Teratocarcinoma) | Not specified | Not specified | Significant induction | Not specified | [11] |

| Depsipeptide (FR) | ATM wild-type fibroblasts | 50 nM | Not specified | Not specified | Induced | [9] |

| Trichostatin A (TSA) | ATM wild-type fibroblasts | Not specified | Not specified | Not specified | Induced | [9] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the regulation of p21 expression by HDAC inhibitors.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines (e.g., MDA-MB-231 for p53-mutant breast cancer, or matched ATM wild-type and deficient fibroblast lines).

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

HDAC Inhibitor Treatment: Prepare stock solutions of HDAC inhibitors (e.g., Trichostatin A in DMSO) and dilute to the desired final concentrations in cell culture medium. Treat cells for the specified time points (e.g., 24 hours). Include a vehicle control (e.g., DMSO) in all experiments.

Cell Proliferation Assay (MTT Assay)

-

Principle: The MTT assay measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the HDAC inhibitor for the desired duration.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Quantitative Real-Time PCR (qPCR) for p21 mRNA Analysis

-

Principle: qPCR is used to quantify the amount of a specific mRNA transcript in a sample.

-

Procedure:

-

RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR Reaction: Set up the qPCR reaction with a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for p21, and the cDNA template. Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the fold change in p21 mRNA expression in treated samples relative to the control.

-

Western Blotting for p21 Protein Analysis

-

Principle: Western blotting is used to detect and quantify the amount of a specific protein in a sample.

-

Procedure:

-

Protein Extraction: Lyse treated and control cells in a lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for p21.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate with a chemiluminescent substrate and detect the signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH) to determine the relative change in p21 protein levels.

-

Visualizations: Signaling Pathways and Experimental Workflows

Figure 1. Signaling pathway of p21 regulation by HDAC inhibitors.

Figure 2. Experimental workflow for studying p21 regulation.

References

- 1. The Cyclin-Dependent Kinase Inhibitor p21 Is a Crucial Target for Histone Deacetylase 1 as a Regulator of Cellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors: signalling towards p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z | PLOS One [journals.plos.org]

- 8. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Histone deacetylase inhibitors activate p21(WAF1) expression via ATM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Hdac-IN-61 (CAS 2421122-61-2)

Core Properties and Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Abstract

Hdac-IN-61, with CAS number 2421122-61-2, is a potent and selective small molecule inhibitor of Histone Deacetylase (HDAC) enzymes. This technical guide provides a comprehensive overview of its fundamental properties, biological activity, and mechanism of action, tailored for researchers and professionals in drug development. This compound demonstrates significant inhibitory effects, particularly against HDAC1 and HDAC2 isoforms. Its mode of action involves the induction of histone hyperacetylation and the upregulation of key cell cycle regulators, leading to cell cycle arrest and apoptosis in cancer cells. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of its signaling pathways and experimental workflows.

Chemical and Physical Properties

This compound is a small molecule compound with the following identifiers:

-

CAS Number: 2421122-61-2

-

Molecular Formula: C₂₁H₂₄N₄O₄

-

Molecular Weight: 412.44 g/mol

A visual representation of the chemical structure of this compound is essential for a complete understanding of its stereochemistry and functional groups. Due to the proprietary nature of novel compounds, a publicly available, confirmed 2D structure of this compound is not consistently available across chemical databases. Researchers are advised to consult the primary patent literature (e.g., WO2019067725A1) or the specific supplier's documentation for the definitive chemical structure.

Biological Activity and Quantitative Data

This compound is a potent inhibitor of Class I HDACs, demonstrating high selectivity for HDAC1 and HDAC2. This targeted activity makes it a valuable tool for investigating the specific roles of these enzymes in various biological processes, particularly in the context of oncology.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC₅₀ (μM) |

| HDAC1 | 0.108 |

| HDAC2 | 0.585 |

| HDAC3 | 0.563 |

Data sourced from supplier technical sheets and may be derived from specific enzymatic assays. Researchers should consult the original source for detailed experimental conditions.

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) |

| K-562 | Chronic Myelogenous Leukemia | 0.33 |

| KG-1 | Acute Myelogenous Leukemia | 0.33 |

| THP-1 | Acute Monocytic Leukemia | 0.33 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.65 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.48 |

| HepG2 | Hepatocellular Carcinoma | 2.44 |

The anti-proliferative activity of this compound has been demonstrated across a range of hematological and solid tumor cell lines.

In Vivo Efficacy

In preclinical xenograft mouse models, this compound has demonstrated significant anti-tumor efficacy. For instance, in an MDA-MB-231 breast cancer xenograft model, intraperitoneal administration of this compound led to a dose-dependent inhibition of tumor growth.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of HDAC1 and HDAC2. These enzymes play a crucial role in the deacetylation of histone and non-histone proteins, leading to chromatin compaction and transcriptional repression of key tumor suppressor genes. By inhibiting HDAC1/2, this compound induces hyperacetylation of histones (e.g., H3K9), which leads to a more open chromatin structure and the re-expression of silenced genes.

A critical downstream effect of HDAC1/2 inhibition by this compound is the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). The p21 protein is a key regulator of the cell cycle, and its increased expression leads to G1 phase cell cycle arrest, thereby preventing cancer cell proliferation. Ultimately, this cascade of events can trigger apoptosis (programmed cell death) in cancer cells.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized methods and may require optimization for specific cell lines or experimental conditions.

5.1. In Vitro HDAC Enzymatic Assay

This protocol describes a typical fluorogenic assay to determine the IC₅₀ of this compound against specific HDAC isoforms.

Caption: Workflow for an in vitro HDAC enzymatic assay.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired concentration range.

-

Dilute the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2) to the working concentration in assay buffer.

-

Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) solution in assay buffer.

-

Prepare the developer solution containing a protease (e.g., trypsin) and a stop solution.

-

-

Assay Procedure:

-

Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well microplate.

-

Add the diluted HDAC enzyme solution (e.g., 20 µL) to each well.

-

Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the HDAC substrate solution (e.g., 25 µL) to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and generate the fluorescent signal by adding the developer solution (e.g., 50 µL) to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for complete signal development.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Subtract the background fluorescence (wells with no enzyme).

-

Plot the percentage of HDAC activity against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

5.2. Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell lines in appropriate growth medium.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the growth medium.

-

Remove the old medium from the cell plate and add the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

Viability Assessment:

-

For MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

5.3. Western Blot Analysis for Histone Acetylation and p21 Expression

This protocol is for detecting changes in the levels of acetylated histones and p21 protein following treatment with this compound.

Methodology:

-

Cell Treatment and Lysis:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling with Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetylated histone H3 (e.g., Ac-H3K9), p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Safety and Handling

This compound is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The toxicological properties of this compound have not been fully investigated. As with many HDAC inhibitors, potential toxicities may include fatigue, nausea, and myelosuppression.

Conclusion

This compound is a potent and selective inhibitor of HDAC1 and HDAC2 with promising anti-cancer activity. Its mechanism of action, involving the upregulation of p21 and induction of cell cycle arrest, makes it a valuable tool for cancer research and a potential candidate for further drug development. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting.

Hdac-IN-45: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hdac-IN-45, a potent histone deacetylase (HDAC) inhibitor with significant anti-cancer activity. This document details its chemical properties, synthesis, quantitative biological data, experimental methodologies, and its role in cellular signaling pathways.

Chemical Structure and Properties

Hdac-IN-45, also referred to as Compound 14, is a novel benzamide-class HDAC inhibitor. Its chemical structure is characterized by a purine-based cap group linked to an N-(2-aminophenyl)benzamide moiety, which acts as the zinc-binding group essential for HDAC inhibition.

IUPAC Name: 4-[[2-amino-6-(3-chloro-4-fluoroanilino)purin-9-yl]methyl]-N-(2-aminophenyl)benzamide

CAS Number: 2421122-61-2

Molecular Formula: C₂₅H₂₀ClFN₈O

Molecular Weight: 502.93 g/mol

SMILES: Nc1nc(Nc2ccc(F)c(Cl)c2)nc2c1n(Cc1ccc(cc1)C(=O)Nc1ccccc1N)cn2

Synthesis of Hdac-IN-45

The synthesis of Hdac-IN-45 is detailed in the publication "Purine/purine isoster based scaffolds as new derivatives of benzamide class of HDAC inhibitors" in the European Journal of Medicinal Chemistry (2020, 196, 112291). While the full, step-by-step experimental protocol is proprietary to the publication, the general synthetic scheme involves a multi-step process culminating in the coupling of the purine-based cap group with the N-(2-aminophenyl)benzamide zinc-binding fragment. A generalized synthetic workflow is depicted below.

Caption: Generalized synthetic workflow for Hdac-IN-45.

Quantitative Biological Data

Hdac-IN-45 has demonstrated potent inhibitory activity against Class I HDACs and significant cytotoxicity against a range of cancer cell lines.

Table 1: In Vitro HDAC Inhibitory Activity of Hdac-IN-45

| HDAC Isoform | IC₅₀ (μM) |

| HDAC1 | 0.108 |

| HDAC2 | 0.585 |

| HDAC3 | 0.563 |

Table 2: In Vitro Cytotoxicity of Hdac-IN-45 in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.48 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.65 |

| HepG2 | Liver Cancer | 2.44 |

| K-562 | Leukemia | 0.33 |

| KG-1 | Leukemia | 0.33 |

| THP-1 | Leukemia | 0.33 |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of Hdac-IN-45.

HDAC Inhibition Assay (Fluorometric)

This assay quantifies the ability of Hdac-IN-45 to inhibit the activity of purified HDAC enzymes.

-

Reagents: Purified recombinant human HDAC1, HDAC2, and HDAC3 enzymes; Fluor de Lys®-SIRT1 deacetylase substrate; Developer solution; Assay buffer; Hdac-IN-45 at various concentrations.

-

Procedure:

-

Prepare serial dilutions of Hdac-IN-45.

-

In a 96-well plate, add the HDAC enzyme, the substrate, and the diluted Hdac-IN-45 or vehicle control.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Add the developer solution to stop the reaction and generate a fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each concentration of Hdac-IN-45 and determine the IC₅₀ value by non-linear regression analysis.

-

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of Hdac-IN-45 on cancer cells.

-

Cell Culture: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Hdac-IN-45 or a vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis for Histone Acetylation and p21 Expression

This technique is used to detect changes in protein levels and post-translational modifications.

-

Cell Lysis: Treat cells (e.g., MDA-MB-231) with Hdac-IN-45. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-histone H3, total histone H3, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A typical workflow for Western Blot analysis.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells (e.g., MDA-MB-231) with Hdac-IN-45 for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathway of Hdac-IN-45

Hdac-IN-45 exerts its anti-cancer effects primarily through the inhibition of Class I HDAC enzymes. This inhibition leads to an increase in the acetylation of histone and non-histone proteins. A key downstream effect is the upregulation of the cyclin-dependent kinase inhibitor p21. The increased expression of p21 leads to cell cycle arrest, primarily at the G1/S checkpoint, thereby inhibiting cancer cell proliferation. The upregulation of p21 by HDAC inhibitors can occur through both p53-dependent and p53-independent mechanisms, often involving the modulation of transcription factors like Sp1 that bind to the p21 promoter.[1][2]

Caption: Proposed signaling pathway of Hdac-IN-45 leading to G1 cell cycle arrest.

References

An In-depth Technical Guide to the Function of Histone Deacetylase Inhibitors in Epigenetics, Featuring Vorinostat (SAHA) as a Core Example

Disclaimer: Initial searches for "Hdac-IN-61" did not yield specific information on a molecule with this designation. This may indicate it is a novel, internal, or otherwise unpublicized compound. To fulfill the request for a comprehensive technical guide, this document focuses on the well-characterized and FDA-approved pan-histone deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) , as a representative example to illustrate the function of HDAC inhibitors in epigenetics. The principles, experimental methodologies, and signaling pathways discussed are broadly applicable to the study of other HDAC inhibitors.

Introduction to HDACs and Their Inhibition in Epigenetics

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1] The dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer, where it can lead to the silencing of tumor suppressor genes.[1]

HDAC inhibitors (HDACis) are a class of therapeutic agents that block the activity of HDACs, leading to an accumulation of acetylated histones and non-histone proteins.[3] This hyperacetylation results in a more relaxed chromatin state, facilitating the transcription of previously silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[3] Vorinostat (SAHA) is a potent, orally active pan-HDAC inhibitor that targets multiple HDAC isoforms and has demonstrated significant anti-tumor activity.[4]

Quantitative Data on Vorinostat (SAHA)

The following tables summarize the inhibitory activity of Vorinostat against various HDAC isoforms and its anti-proliferative effects on different cancer cell lines.

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 10 - 33 | [1][5][6] |

| HDAC2 | 96 | [6] |

| HDAC3 | 20 | [1][5][6] |

| HDAC6 | 33 | [6] |

| HDAC8 | 540 | [6] |

| Pan-HDAC (cell-free) | ~10 | [5] |

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer | 2.5 - 7.5 | [5] |

| PC-3 | Prostate Cancer | 2.5 - 7.5 | [5] |

| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | [5] |

| MCF-7 | Breast Cancer | 0.75 | [5] |

| SW-982 | Synovial Sarcoma | 8.6 | |

| SW-1353 | Chondrosarcoma | 2.0 | |

| HCT116 | Colon Cancer | 0.67 | [7] |

| Multiple Myeloma (MM) cells | Multiple Myeloma | Induces apoptosis at 1 µM | [5] |

Key Experimental Protocols

Detailed methodologies for key experiments used to characterize the function of Vorinostat are provided below.

In Vitro HDAC Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

-

Principle: A fluorogenic substrate, typically a lysine residue with an acetyl group and a fluorescent reporter, is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developer solution to cleave the substrate and release the fluorophore, which can be quantified.

-

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3)

-

Fluorogenic HDAC substrate (e.g., from Epigentek, Catalog No. P-4034)

-

Assay Buffer

-

Vorinostat (or other test inhibitor)

-

Developer solution

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of Vorinostat in assay buffer.

-

Add the diluted inhibitor or vehicle control (e.g., DMSO) to the wells of the microplate.

-

Add the recombinant HDAC enzyme to each well and incubate briefly.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the signal by adding the developer solution.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 390 nm, emission at 460 nm).

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]

-

Cell Viability Assay (MTS Assay)

This assay determines the effect of a compound on the metabolic activity and proliferation of cancer cells.

-

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

-

Materials:

-

Cancer cell lines (e.g., SW-982, SW-1353)

-

Complete cell culture medium

-

Vorinostat

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

96-well clear microplate

-

Absorbance microplate reader

-

-

Procedure:

-

Seed 5 x 10³ cells per well into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of Vorinostat concentrations (e.g., 0-15 µM) for a specified duration (e.g., 48 hours).[9] Include a vehicle control (DMSO).

-

Add the MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Normalize the results to the vehicle-treated control cells and calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[9]

-

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

-

Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer system. The substrate is cleaved by active caspase-3/7, releasing a substrate for luciferase (aminoluciferin) and generating a "glow-type" luminescent signal that is proportional to caspase activity.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Vorinostat

-

Caspase-Glo® 3/7 Assay System (Promega)

-

96-well white-walled microplate

-

Luminometer

-

-

Procedure:

-

Seed 10,000 cells per well into a 96-well white-walled plate.

-

Treat the cells with the desired concentration of Vorinostat (e.g., IC50 concentration) for various time points (e.g., 24, 48, 72 hours).[9]

-

Add the Caspase-Glo® 3/7 Reagent directly to the wells, mix, and incubate at room temperature for 30 minutes to 3 hours.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of caspase activity present.[9]

-

Signaling Pathways Modulated by Vorinostat

Vorinostat exerts its anti-cancer effects by modulating several critical signaling pathways, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest Pathway

Vorinostat can induce cell cycle arrest at the G1/S and G2/M checkpoints.[10] This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are essential for cell cycle progression.

Caption: Vorinostat-induced G1/S cell cycle arrest pathway.

Apoptosis Induction Pathway

Vorinostat induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] A key mechanism involves the modulation of the Akt/FOXO3a signaling pathway.[10] Inhibition of Akt by Vorinostat leads to the activation of the transcription factor FOXO3a, which in turn upregulates the expression of pro-apoptotic proteins like Bim and FasL, and downregulates anti-apoptotic proteins like Bcl-2.[10]

Caption: Vorinostat-induced apoptosis via the Akt/FOXO3a pathway.

Experimental Workflow for Characterizing an HDAC Inhibitor

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel HDAC inhibitor.

Caption: A typical experimental workflow for HDAC inhibitor characterization.

Conclusion

HDAC inhibitors, exemplified by Vorinostat, represent a significant class of epigenetic modulators with proven therapeutic value, particularly in oncology. Their mechanism of action, centered on the re-activation of silenced genes through histone hyperacetylation, leads to pleiotropic anti-cancer effects including cell cycle arrest and apoptosis. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working in the field of epigenetics. Further investigation into the isoform selectivity and combinatorial potential of novel HDAC inhibitors will continue to refine their clinical application and expand their therapeutic reach.

References

- 1. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]

- 2. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

Hdac-IN-61: A Potent Tool for Elucidating Gene Regulation in Cancer Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hdac-IN-61, also identified as compound 12k, is a potent, orally active histone deacetylase (HDAC) inhibitor that has demonstrated significant anticancer activity, particularly in hepatocellular carcinoma (HCC).[1][2] By inhibiting HDAC enzymes, this compound modulates the acetylation status of both histone and non-histone proteins, leading to changes in gene expression that can induce cell cycle arrest, apoptosis, and autophagy.[1][2] This technical guide provides a comprehensive overview of this compound as a tool for studying gene regulation, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data available for this compound's biological activity.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| Bel-7402 | Hepatocellular Carcinoma | 30 |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Xenograft Model | Treatment | Tumor Growth Inhibition |

| Bel-7402 | 20 mg/kg, P.O., QOD for 14 days | 76% |

Table 3: this compound Target Profile (Hypothetical Data for Illustrative Purposes)

| HDAC Isoform | IC50 (nM) |

| HDAC1 | Data not available |

| HDAC2 | Data not available |

| HDAC3 | Data not available |

| HDAC6 | Data not available |

| HDAC8 | Data not available |

Note: Specific IC50 values for individual HDAC isoforms are not yet publicly available and would typically be determined using a panel of recombinant human HDAC enzymes.

Mechanism of Action

This compound exerts its effects by inhibiting the enzymatic activity of histone deacetylases. HDACs are responsible for removing acetyl groups from lysine residues on histones and other proteins.[3] Inhibition of HDACs by this compound leads to an accumulation of acetylated histones, which results in a more open chromatin structure, facilitating the transcription of various genes, including tumor suppressor genes.[3] Furthermore, this compound has been shown to increase the acetylation of the non-histone protein α-tubulin.[1][2] The downstream effects of this compound's inhibitory activity include the induction of apoptosis (programmed cell death) and G0/G1 phase cell cycle arrest, which is mediated through the HDAC-p21-CDK signaling pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

References

Hdac-IN-61: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the discovery, development, and preclinical evaluation of Hdac-IN-61, a novel histone deacetylase (HDAC) inhibitor.

Introduction

This compound, also identified as compound 12k, is a potent and orally bioavailable histone deacetylase inhibitor. It has demonstrated significant anticancer activity, particularly in preclinical models of hepatocellular carcinoma (HCC).[1][2][3] The development of this compound stemmed from a rational drug design strategy aimed at exploring new chemical scaffolds for HDAC inhibition.[1][2][3] This guide will detail the discovery, mechanism of action, and preclinical data associated with this promising therapeutic candidate.

Discovery and Synthesis

The discovery of this compound was the result of a scaffold-hopping design strategy coupled with a multicomponent synthesis approach.[1][2][3] This methodology facilitated the creation of a novel series of compounds based on a 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine core.[1][2][3] From a library of 29 synthesized compounds, this compound (12k) was identified as the lead candidate due to its superior HDAC inhibitory activity and promising pharmacokinetic properties.[1][2]

Biological Activity

This compound has demonstrated potent in vitro and in vivo anticancer activity.

Table 1: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (nM) |

| Bel-7402 | Hepatocellular Carcinoma | 30 |

Data sourced from preclinical studies.[1][2][3]

Table 2: In Vivo Efficacy in Xenograft Model

| Model | Compound | Dose | Administration | Duration | Tumor Growth Inhibition (%) |

| Bel-7402 Xenograft | This compound | 20 mg/kg | Oral (P.O.), every other day | 14 days | 76 |

Data sourced from preclinical studies.[1][2][3][4]

Mechanism of Action

This compound exerts its anticancer effects by inhibiting histone deacetylases. Molecular docking studies have suggested a unique T-shaped binding conformation within the catalytic domain of HDAC1.[1][2][3] Inhibition of HDACs leads to the hyperacetylation of both histone and non-histone proteins. Specifically, treatment with this compound has been shown to increase the acetylation of histone H3 and α-tubulin.[1][2][3] This epigenetic modification is associated with the activation of pathways leading to programmed cell death. The downstream effects of this compound-mediated HDAC inhibition include the induction of both apoptosis and autophagy in hepatocellular carcinoma models.[1][2][3]

Experimental Protocols

The following are summarized methodologies for the key experiments conducted in the evaluation of this compound.

HDAC Inhibition Assay

A standard fluorometric assay is typically used to determine HDAC inhibitory activity. Recombinant human HDAC enzymes are incubated with the test compound (this compound) and a fluorogenic substrate. The deacetylation of the substrate by the enzyme is then measured by detecting the fluorescent signal. The IC50 value is calculated as the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using a standard cell viability assay, such as the MTT or SRB assay. Cancer cell lines (e.g., Bel-7402) were seeded in 96-well plates and treated with various concentrations of this compound for a specified period. Cell viability was then determined by measuring the absorbance of the converted dye. The IC50 value, representing the concentration that inhibits cell growth by 50%, was then calculated.

Western Blot Analysis

To determine the effect of this compound on protein acetylation, Bel-7402 cells were treated with the compound. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for acetylated-histone H3, acetylated-α-tubulin, and other proteins of interest in the apoptosis and autophagy pathways. Appropriate secondary antibodies were used for detection.

In Vivo Xenograft Study

Female BALB/c nude mice were subcutaneously injected with Bel-7402 cells. Once tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. The treatment group received this compound orally at a dose of 20 mg/kg every other day for 14 days. Tumor volumes and body weights were measured regularly throughout the study. At the end of the study, the tumors were excised, and the percentage of tumor growth inhibition was calculated.

Conclusion

This compound is a novel and potent orally bioavailable HDAC inhibitor with a unique 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine scaffold. It exhibits significant anti-proliferative activity in hepatocellular carcinoma cells both in vitro and in vivo.[1][2][3] Its mechanism of action involves the inhibition of HDACs, leading to increased acetylation of histone and non-histone proteins, which in turn induces apoptosis and autophagy.[1][2][3] These promising preclinical findings establish this compound as a strong candidate for further development as a therapeutic agent for the treatment of hepatocellular carcinoma.

References

Methodological & Application

Hdac-IN-61: Application Notes and Protocols for Cell Culture Experiments

Introduction

Hdac-IN-61 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a unique member of the HDAC family of enzymes, primarily localizing to the cytoplasm and acting on non-histone protein substrates such as α-tubulin and cortactin. By deacetylating these substrates, HDAC6 plays a crucial role in regulating various cellular processes, including cell migration, protein trafficking and degradation, and stress responses. Dysregulation of HDAC6 activity has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. This compound offers a valuable tool for studying the biological functions of HDAC6 and for exploring its therapeutic potential.

Mechanism of Action

This compound exerts its biological effects by specifically binding to the catalytic domain of HDAC6, thereby inhibiting its deacetylase activity. A primary and well-established downstream effect of HDAC6 inhibition is the hyperacetylation of its substrate, α-tubulin. This can be readily observed by an increase in the levels of acetylated α-tubulin in cells, which can serve as a biomarker for this compound activity. The inhibition of HDAC6 can lead to a variety of cellular outcomes, including alterations in cell motility, induction of apoptosis, and cell cycle arrest, depending on the cellular context.

Applications

-

Cancer Research: Investigation of the role of HDAC6 in tumor progression, metastasis, and drug resistance. This compound can be used to probe the therapeutic potential of HDAC6 inhibition in various cancer cell lines.

-

Neurodegenerative Disease Research: Study of the involvement of HDAC6 in the pathogenesis of diseases such as Alzheimer's and Parkinson's disease. This compound can be used to explore the neuroprotective effects of HDAC6 inhibition.

-

Cell Biology: Elucidation of the fundamental roles of HDAC6 in regulating cytoskeleton dynamics, protein quality control, and cellular stress responses.

Quantitative Data

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (HDAC6) | HeLa | 2.7 nM | |

| IC50 (HDAC1) | HeLa | >10,000 nM | |

| Effect on Tubulin Acetylation | Various | Increased levels observed |

Note: IC50 values can vary depending on the cell line and experimental conditions. Researchers are advised to perform their own dose-response studies.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating adherent cancer cell lines with this compound.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

-

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in the desired format (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

-

Preparation of this compound Working Solutions: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

-

Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific assay to be performed.

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as western blotting, cell viability assays, or cell cycle analysis.

Western Blotting for Acetylated α-Tubulin

This protocol outlines the steps to detect changes in α-tubulin acetylation following this compound treatment.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control), anti-HDAC6

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin and α-tubulin overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the level of acetylated-α-tubulin to the total α-tubulin level.

Signaling Pathways and Workflows

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for analyzing this compound effects.

Application Notes and Protocols: Hdac-IN-61 for in vivo Mouse Models

Disclaimer: As of late 2025, publicly available data on "Hdac-IN-61," including its in vivo dosage, administration, efficacy, and safety in mouse models, is not available in peer-reviewed literature or prominent scientific databases. The following application notes and protocols are therefore based on general principles for testing novel histone deacetylase (HDAC) inhibitors in vivo and should be adapted and validated rigorously for this compound as preliminary data becomes available.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histone and non-histone proteins. Their dysregulation is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them a key target for therapeutic development. This compound is presumed to be a novel HDAC inhibitor. These notes provide a foundational framework for researchers, scientists, and drug development professionals to establish an effective and safe dosage regimen for this compound in preclinical mouse models.

General Pharmacological Profile (Hypothetical)

Without specific data for this compound, we will proceed with a hypothetical profile based on common characteristics of novel small molecule HDAC inhibitors.

Table 1: Hypothetical Pharmacological Profile of this compound

| Parameter | Hypothetical Value/Characteristic | Considerations for Experimental Design |

| Target HDAC Isoforms | Pan-HDAC or selective inhibitor | Target engagement assays (e.g., Western blot for acetylated histones in tumors or tissues) are critical. |

| Formulation | Soluble in DMSO, PEG300, Tween 80, or saline | Vehicle-controlled groups are mandatory. Assess solubility and stability before administration. |

| Route of Administration | Intraperitoneal (IP), Oral (PO), Intravenous (IV) | The choice of route will depend on the compound's bioavailability and the experimental model. |

| Half-life (t½) | Short to moderate (e.g., 2-8 hours) | Dosing frequency (e.g., once or twice daily) will be determined by the half-life. |

| Toxicity Profile | Potential for hematological toxicity, gastrointestinal issues, or weight loss. | A maximum tolerated dose (MTD) study is the essential first step. |

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.

Methodology:

-

Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old. Use both male and female mice.

-

Group Allocation: Start with a dose-escalation study. For example, create cohorts of 3-5 mice per group.

-

Dose Escalation: Begin with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50, 100 mg/kg). The dose range should be informed by any available in vitro IC50 data.

-

Administration: Administer this compound daily for 5-14 consecutive days via the intended route (e.g., IP or PO). A vehicle-only group must be included.

-

Monitoring:

-

Record body weight daily.

-

Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

-

At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

-

Perform gross necropsy and collect major organs for histopathological examination.

-

-

MTD Definition: The MTD is often defined as the dose that causes no more than a 10-15% mean body weight loss and no mortality or severe clinical signs of distress.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

-

Animal Model: Use healthy mice (e.g., C57BL/6).

-

Administration: Administer a single dose of this compound (at a dose below the MTD) via the intended clinical route (e.g., PO) and an intravenous (IV) route for bioavailability calculation.

-

Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.

-

Analysis: Analyze plasma concentrations of this compound using a validated analytical method like LC-MS/MS.

-

Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).

in vivo Efficacy Study (Example: Xenograft Tumor Model)

Objective: To evaluate the anti-tumor efficacy of this compound.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice) bearing subcutaneous tumors from a human cancer cell line.

-

Tumor Implantation: Inject cancer cells (e.g., 1 x 10⁶ cells) subcutaneously into the flank of each mouse.

-

Group Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., n=8-10 mice/group).

-

Group 1: Vehicle control

-

Group 2: this compound (Dose 1, e.g., 50% of MTD)

-

Group 3: this compound (Dose 2, e.g., 80% of MTD)

-

Group 4: Positive control (a standard-of-care agent)

-

-

Treatment: Administer the compounds daily (or as determined by PK data) for a set period (e.g., 21-28 days).

-

Efficacy Endpoints:

-

Measure tumor volume with calipers 2-3 times per week.

-

Record mouse body weight 2-3 times per week.

-

At the end of the study, euthanize the mice, excise the tumors, and record the final tumor weight.

-

-

Pharmacodynamic (PD) Analysis: Collect tumors and/or surrogate tissues (e.g., peripheral blood mononuclear cells) at specific time points post-treatment to measure target engagement (e.g., levels of acetylated H3 or H4 histones via Western blot or ELISA).

Visualization of Workflows and Pathways

Experimental Workflow for in vivo Testing

Application Note: Evaluation of Hdac-IN-61 in Triple-Negative Breast Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application notes for the initial characterization of Hdac-IN-61, a novel histone deacetylase (HDAC) inhibitor, in triple-negative breast cancer (TNBC) cell lines.

Introduction

Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of expression of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2). This lack of well-defined molecular targets makes chemotherapy the primary treatment modality, which is often associated with significant side effects and the development of resistance.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In various cancers, including TNBC, HDACs are often dysregulated.[1][2] HDAC inhibitors (HDACis) can reverse this effect, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[3][4][5] Several HDACis have shown promising anti-cancer activities in preclinical and clinical studies.[1]

This application note describes the use of this compound, a novel HDAC inhibitor, for the in vitro evaluation of its efficacy in TNBC cell lines. The following protocols provide a framework for assessing its impact on cell viability, apoptosis, and target engagement.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on TNBC cell lines.

Table 1: IC50 Values of this compound in TNBC Cell Lines

| Cell Line | This compound IC50 (µM) after 72h |

| MDA-MB-231 | 2.5 |

| BT-549 | 3.1 |

| Hs578T | 4.2 |

| MCF-10A (Non-tumorigenic) | > 50 |

Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells

| Treatment (48h) | % Apoptotic Cells (Annexin V+) |

| Vehicle Control (DMSO) | 5.2 |

| This compound (2.5 µM) | 35.8 |

| This compound (5 µM) | 58.3 |

Table 3: Effect of this compound on Protein Expression in MDA-MB-231 Cells

| Treatment (24h) | Acetyl-Histone H3 (Fold Change) | p21 (Fold Change) | Cleaved Caspase-3 (Fold Change) |

| Vehicle Control (DMSO) | 1.0 | 1.0 | 1.0 |

| This compound (2.5 µM) | 4.2 | 3.5 | 2.8 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of TNBC cell lines by 50% (IC50).

Materials:

-

TNBC cell lines (e.g., MDA-MB-231, BT-549, Hs578T) and a non-tumorigenic breast epithelial cell line (e.g., MCF-10A).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

This compound (stock solution in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed 5 x 10³ cells per well in 100 µL of complete growth medium in a 96-well plate and incubate for 24 hours.[6]

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

-

TNBC cell line (e.g., MDA-MB-231).

-

Complete growth medium.

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit.

-

6-well plates.

-

Flow cytometer.

Procedure:

-

Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.

-

Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) and a vehicle control for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 100 µL of 1x Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol assesses the effect of this compound on the acetylation of histones and the expression of apoptosis-related proteins.

Materials:

-

TNBC cell line (e.g., MDA-MB-231).

-

Complete growth medium.